1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-18-5-3-2-4-17(18)21-19(23)20-14-15-6-10-22(11-7-15)16-8-12-25-13-9-16/h2-5,15-16H,6-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPZMNHLVSKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(Tetrahydro-2H-Pyran-4-yl)Piperidin-4-yl)Methylamine
The tetrahydropyran-piperidine intermediate is synthesized via a Grignard reaction followed by reductive amination. A representative protocol involves:
- Formation of 1-(Tetrahydro-2H-Pyran-4-yl)Ethanone :
Methyl tetrahydro-2H-pyran-4-carboxylate reacts with methylmagnesium bromide in tetrahydrofuran (THF) at -20°C to yield 1-(tetrahydro-2H-pyran-4-yl)ethanone. This step achieves a 75% yield under optimized conditions.
$$
\text{Methyl ester} + \text{MeMgBr} \xrightarrow{\text{THF, -20°C}} \text{1-(Tetrahydro-2H-pyran-4-yl)ethanone}
$$ - Reductive Amination :
The ketone intermediate is converted to the corresponding amine using ammonium chloride and sodium cyanoborohydride in methanol. This step introduces the piperidine ring via a Schiff base intermediate.
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | MeMgBr | THF | -20°C | 75% |
| 2 | NH₄Cl, NaBH₃CN | MeOH | 25°C | 68% |
Synthesis of 2-Methoxyphenyl Isocyanate
The 2-methoxyphenyl moiety is introduced via phosgenation of 2-methoxyaniline:
$$
\text{2-Methoxyaniline} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Methoxyphenyl isocyanate}
$$
This reaction proceeds at 0°C in dichloromethane (DCM) with triethylamine as a base, achieving >90% purity.
Formation of the Urea Linkage
Coupling Strategy
The urea bond is formed by reacting 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methylamine with 2-methoxyphenyl isocyanate in anhydrous DCM:
$$
\text{Amine} + \text{Isocyanate} \xrightarrow{\text{DCM, 25°C}} \text{Urea derivative}
$$
Critical Parameters :
- Solvent Choice : DCM ensures high solubility of both intermediates.
- Stoichiometry : A 1:1 molar ratio minimizes side products.
- Reaction Time : 12–24 hours under nitrogen atmosphere.
Table 2: Urea Formation Optimization
| Entry | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | DCM | 25°C | 82% | 98.5% |
| 2 | THF | 40°C | 65% | 92.3% |
| 3 | Toluene | 25°C | 58% | 89.7% |
Industrial-Scale Optimization
Flow Microreactor Systems
To enhance scalability, continuous flow reactors are employed for the Grignard and urea coupling steps. Benefits include:
Green Chemistry Approaches
- Solvent Recycling : THF and DCM are recovered via distillation, reducing waste.
- Catalyst-Free Conditions : The urea coupling avoids toxic catalysts, aligning with sustainable practices.
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : Reverse-phase C18 column (95:5 acetonitrile/water) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Grignard + Reductive Amination | High yield, scalable | Requires cryogenic conditions |
| Phosgenation | High purity | Toxic reagent (COCl₂) |
| Flow Reactor Synthesis | Energy-efficient | High initial equipment cost |
Chemical Reactions Analysis
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can be compared with similar compounds such as:
1-(2-methoxyphenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethyl)urea: Has an ethyl group instead of a methyl group, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Biological Activity
1-(2-Methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.41 g/mol. The compound features a methoxyphenyl group, a piperidine moiety, and a urea functional group, which are significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including urease and acetylcholinesterase (AChE). For example, derivatives containing piperidine have demonstrated significant urease inhibition, making them potential candidates for treating conditions like peptic ulcers .
- Antimicrobial Activity : Analogous compounds have exhibited antimicrobial properties against various bacterial strains. The presence of the methoxy group is often associated with enhanced antibacterial activity due to increased lipophilicity, facilitating membrane penetration .
- Cytotoxicity : Some studies indicate that related compounds possess cytotoxic effects against cancer cell lines, suggesting that this compound may also have potential in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Urease Inhibition
A series of synthesized urea derivatives were tested for their urease inhibitory activity. The compound showed promising results with an IC50 value significantly lower than the standard reference drug, indicating its potential as a urease inhibitor. This property is particularly relevant for developing treatments for gastric and urinary infections.
Case Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various piperidine derivatives, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. Its structure contributed to its ability to disrupt bacterial cell membranes effectively.
Q & A
Q. Methodological approach :
- Comparative SAR studies : Synthesize analogs with modified aryl (e.g., trifluoromethyl, thiophene) or heterocyclic groups (e.g., pyran vs. thiopyran) .
- In vitro assays : Test inhibition of target enzymes (e.g., soluble epoxide hydrolase) using fluorogenic substrates. For example, replace the 2-methoxyphenyl group with a 3-trifluoromethylphenyl moiety to assess changes in IC₅₀ values .
- Computational docking : Use AutoDock Vina to model interactions with binding pockets (e.g., hydrogen bonding between urea NH and catalytic residues) .
Advanced: How can mechanistic studies resolve contradictions between in vitro and in vivo data?
Case example : If in vitro assays show potent enzyme inhibition but in vivo efficacy is lacking:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability .
- Metabolite identification : Incubate the compound with liver microsomes to detect inactive metabolites (e.g., oxidative cleavage of the urea group) .
- Target engagement assays : Use transgenic animal models (e.g., knockouts) to confirm on-target effects .
Advanced: What strategies address conflicting data in receptor selectivity studies?
- Orthogonal binding assays : Combine radioligand displacement (e.g., ³H-labeled inhibitors) with SPR (surface plasmon resonance) to validate affinity .
- Dose-response analysis : Perform IC₅₀ curves under standardized conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .
- Mutagenesis studies : Introduce point mutations in the receptor (e.g., Ala-scanning) to identify critical interaction residues .
Advanced: How can solubility and stability challenges be mitigated in formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- pH stability studies : Conduct accelerated degradation tests (40°C/75% RH) across pH 3–8. Stabilize with buffered excipients (e.g., citrate) if pH-sensitive .
- Lyophilization : For long-term storage, lyophilize with trehalose as a cryoprotectant .
Advanced: What computational tools predict off-target interactions?
- PharmaDB screening : Use databases like ChEMBL to identify structurally similar compounds with known off-target profiles .
- Machine learning models : Train Random Forest classifiers on ADMET datasets to predict cytochrome P450 inhibition .
- Molecular dynamics simulations : Simulate binding to homologous receptors (e.g., GPCRs) using GROMACS .
Basic: What are the recommended storage conditions to maintain compound integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
